2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone
Description
2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone is a complex organic compound that features a benzothiazole moiety linked to a phenoxy group and a phenylethanone structure
Properties
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-19(15-7-2-1-3-8-15)14-24-17-10-6-9-16(13-17)21-22-18-11-4-5-12-20(18)25-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAFWDBBCQQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone typically involves the following steps:
Formation of Benzothiazole: Benzothiazoles are often synthesized by treating 2-mercaptoaniline with acid chlorides.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenoxy group through a nucleophilic substitution reaction.
Final Assembly: The phenoxy-benzothiazole intermediate is reacted with phenylethanone under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy and benzothiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and phenoxy derivatives.
Scientific Research Applications
2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Explored for its role in biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole moiety is known to interact with various biological pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzothiazole: Similar structure but lacks the phenoxy group.
2-(2-hydroxyphenyl)benzothiazole: Contains a hydroxyl group instead of a phenoxy group.
2-(4-methoxyphenyl)benzothiazole: Features a methoxy group in place of the phenoxy group.
Uniqueness
2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone is unique due to its specific combination of benzothiazole, phenoxy, and phenylethanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
